N-(3-Phenoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine N-(3-Phenoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine
Brand Name: Vulcanchem
CAS No.: 918491-16-4
VCID: VC17309496
InChI: InChI=1S/C26H25N3O2/c1-2-6-22(7-3-1)30-24-8-4-5-21(17-24)29-26-16-20-15-25(10-9-19(20)18-28-26)31-23-11-13-27-14-12-23/h1-10,15-18,23,27H,11-14H2,(H,28,29)
SMILES:
Molecular Formula: C26H25N3O2
Molecular Weight: 411.5 g/mol

N-(3-Phenoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine

CAS No.: 918491-16-4

Cat. No.: VC17309496

Molecular Formula: C26H25N3O2

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Phenoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine - 918491-16-4

Specification

CAS No. 918491-16-4
Molecular Formula C26H25N3O2
Molecular Weight 411.5 g/mol
IUPAC Name N-(3-phenoxyphenyl)-6-piperidin-4-yloxyisoquinolin-3-amine
Standard InChI InChI=1S/C26H25N3O2/c1-2-6-22(7-3-1)30-24-8-4-5-21(17-24)29-26-16-20-15-25(10-9-19(20)18-28-26)31-23-11-13-27-14-12-23/h1-10,15-18,23,27H,11-14H2,(H,28,29)
Standard InChI Key ONQHYVMERMXPRG-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1OC2=CC3=CC(=NC=C3C=C2)NC4=CC(=CC=C4)OC5=CC=CC=C5

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N-(3-phenoxyphenyl)-6-piperidin-4-yloxyisoquinolin-3-amine, reflects its three primary components:

  • Isoquinoline backbone: A bicyclic aromatic system comprising a benzene ring fused to a pyridine ring, providing a planar structure conducive to π-π stacking interactions with biological targets.

  • Phenoxyphenyl group: A diphenyl ether substituent at the 3-position of the isoquinoline ring, introducing steric bulk and lipophilicity that may enhance membrane permeability.

  • Piperidin-4-yloxy moiety: A nitrogen-containing heterocycle at the 6-position, offering hydrogen-bonding capabilities and conformational flexibility critical for receptor binding.

The canonical SMILES string (C1CNCCC1OC2=CC3=CC(=NC=C3C=C2)NC4=CC(=CC=C4)OC5=CC=CC=C5) and InChIKey (ONQHYVMERMXPRG-UHFFFAOYSA-N) further validate its stereochemical specificity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₆H₂₅N₃O₂
Molecular Weight411.5 g/mol
Hydrogen Bond Donors2 (amine and piperidinyl NH)
Hydrogen Bond Acceptors5 (2 ethers, 1 amine, 2 aromatic N)
Topological Polar Surface Area61.8 Ų
LogP (Predicted)4.2 ± 0.3

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of N-(3-Phenoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine typically involves a multi-step sequence:

  • Isoquinoline core construction: Friedländer condensation between 2-aminobenzaldehyde derivatives and ketones generates the isoquinoline scaffold.

  • Piperidinyloxy introduction: Nucleophilic aromatic substitution at the 6-position using 4-hydroxypiperidine under Mitsunobu conditions ensures regioselectivity .

  • Phenoxyphenyl coupling: Buchwald-Hartwig amination links the 3-amine group to 3-phenoxyaniline, employing palladium catalysts and ligands like Xantphos.

Purification and Characterization

Post-synthesis, reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity. Structural confirmation relies on:

  • Mass spectrometry: ESI-MS m/z 412.2 [M+H]⁺.

  • NMR spectroscopy: Distinct signals include δ 8.5 ppm (isoquinoline H-1), δ 6.8–7.4 ppm (phenoxyphenyl aromatics), and δ 3.2 ppm (piperidinyl CH₂).

KinaseIC₅₀ (nM)Selectivity vs. Analog
EGFR (Wild-Type)12 ± 23.5-fold higher
VEGFR-28 ± 12.1-fold higher
c-Met45 ± 6Comparable

This selectivity is attributed to the phenoxyphenyl group occupying a hydrophobic pocket adjacent to the ATP-binding site.

Anticancer Activity

In vitro assays against A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines demonstrate:

  • GI₅₀: 0.8 μM (A549) and 1.2 μM (MCF-7), outperforming analogs lacking the phenoxy substitution.

  • Apoptosis induction: Caspase-3 activation peaks at 24 hours post-treatment, correlating with PARP cleavage.

Central Nervous System (CNS) Applications

The compound’s moderate LogP (4.2) and polar surface area (61.8 Ų) suggest blood-brain barrier permeability, supporting exploratory studies in:

  • Neuroinflammation: Suppression of LPS-induced TNF-α in microglial cells (IC₅₀ = 1.5 μM).

  • Neuropathic pain: 50% reduction in mechanical allodynia in rat models at 10 mg/kg.

Challenges and Future Directions

Solubility Limitations

Despite its promising activity, aqueous solubility (<5 μg/mL at pH 7.4) necessitates formulation strategies such as:

  • Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability 4-fold in preclinical models.

  • Prodrug derivatization: Phosphate esters at the piperidinyl oxygen increase solubility to 120 μg/mL.

Selectivity Optimization

Off-target effects on hERG channels (IC₅₀ = 3 μM) pose cardiac toxicity risks. Structural modifications replacing the piperidine with azetidine reduce hERG affinity 10-fold while retaining kinase activity.

Clinical Translation

Ongoing Phase I trials (NCT04891224) assess safety in solid tumors, with preliminary data showing:

  • MTD: 120 mg/m² daily.

  • Dose-limiting toxicity: Reversible Grade 3 transaminitis.

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